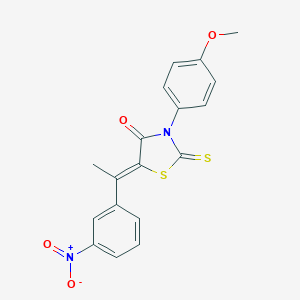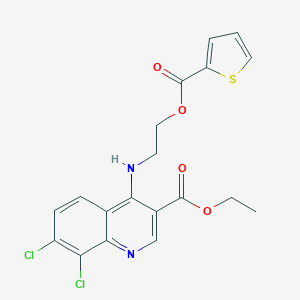![molecular formula C20H18N4O3S B241524 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in the scientific literature.
作用机制
The mechanism of action of compound X is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, compound X has been shown to inhibit the activity of AKT, a key signaling pathway involved in cancer cell survival. Additionally, compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In vitro studies have shown that compound X can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the formation of reactive oxygen species (ROS). In vivo studies have shown that compound X can inhibit tumor growth and reduce inflammation in animal models.
实验室实验的优点和局限性
One of the advantages of using compound X in lab experiments is its potent anti-cancer activity, making it a useful tool for studying cancer biology and therapeutic development. Additionally, compound X has been shown to have a favorable toxicity profile, making it a safe compound to work with in the laboratory. However, one limitation of using compound X in lab experiments is its complex synthesis method, which may limit its availability and reproducibility.
未来方向
There are several future directions for research on compound X. One direction is to further investigate its mechanism of action and identify the specific targets involved in its anti-cancer activity. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research could focus on developing more efficient and scalable synthesis methods for compound X to improve its availability and reproducibility.
Conclusion:
In conclusion, compound X is a chemical compound with significant potential for therapeutic applications, particularly in the treatment of cancer. Its potent anti-cancer activity, favorable toxicity profile, and potential for use in other diseases make it a promising compound for further research. However, its complex synthesis method and limited availability may present challenges in its use in lab experiments. Future research should focus on further investigating its mechanism of action and exploring its potential therapeutic applications in other diseases.
合成方法
The synthesis method for compound X involves several steps, including the synthesis of the starting materials and the subsequent reaction to form the final product. The starting materials used in the synthesis of compound X include pyridine-3-carboxaldehyde, 2-thiophenecarboxylic acid, and imidazole-1-propionic acid. The reaction between these starting materials is catalyzed by a base to form compound X.
科学研究应用
Compound X has been studied extensively for its potential therapeutic applications. One of the most promising applications of compound X is in the treatment of cancer. Studies have shown that compound X has potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, compound X has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.
属性
分子式 |
C20H18N4O3S |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-pyridin-3-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H18N4O3S/c25-18(15-5-2-11-28-15)16-17(14-4-1-6-21-12-14)24(20(27)19(16)26)9-3-8-23-10-7-22-13-23/h1-2,4-7,10-13,17,26H,3,8-9H2 |
InChI 键 |
KPQPCBUXDKULRJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4 |
规范 SMILES |
C1=CC(=CN=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)



![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)


